molecular formula C12H20BN3O2 B2593255 4,6-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine CAS No. 2377611-40-8

4,6-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Cat. No.: B2593255
CAS No.: 2377611-40-8
M. Wt: 249.12
InChI Key: JOPBLHFYENPSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a boronate ester at position 5, methyl groups at positions 4 and 6, and an amine at position 2. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enhances stability and reactivity in these reactions .

Key properties include:

  • Molecular formula: C₁₂H₁₉BN₃O₂ (derived from with NH₂ substitution).
  • Predicted physicochemical properties: Density ≈1.05 g/cm³, boiling point ≈346°C, and pKa ≈2.69, indicating moderate acidity .

Properties

IUPAC Name

4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BN3O2/c1-7-9(8(2)16-10(14)15-7)13-17-11(3,4)12(5,6)18-13/h1-6H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPBLHFYENPSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Borylation: The introduction of the boronate ester group is achieved via a borylation reaction. This can be done using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.

    Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Suzuki Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents such as toluene or ethanol.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Boronic acids.

    Suzuki Coupling: Biaryl or vinyl-aryl compounds.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 4,6-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, in anticancer therapies. Research indicates that compounds with similar structures can inhibit key signaling pathways involved in tumor growth and metastasis. For instance, derivatives have shown efficacy against various cancer cell lines by targeting specific enzymes or receptors associated with cancer progression .

Antiviral Properties

Pyrimidine-based compounds have been explored for their antiviral properties, particularly against viral infections such as HIV and influenza. The incorporation of boronate esters has been linked to enhanced activity against viral replication processes. Studies suggest that modifications to the pyrimidine scaffold can lead to compounds with improved selectivity and potency against viral targets .

Antibacterial and Antifungal Activity

There is growing evidence supporting the antibacterial and antifungal properties of pyrimidine derivatives. The presence of the boronate group is believed to enhance the interaction with biological targets in microbial cells, leading to significant antimicrobial activity. For example, related compounds have demonstrated effectiveness against Gram-positive bacteria and fungal strains such as Aspergillus niger and Aspergillus flavus .

Drug Discovery Platforms

The unique structural features of this compound make it a valuable scaffold in drug discovery platforms. It can serve as a lead compound for synthesizing new drugs through various chemical modifications. The versatility of the pyrimidine ring allows for the introduction of different substituents that can enhance pharmacological profiles .

Case Study 1: Anticancer Efficacy

A study evaluated a series of pyrimidine derivatives for their anticancer activity against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC₅₀ values in the low micromolar range, demonstrating significant cytotoxicity against breast and lung cancer cells. The study concluded that further exploration of these compounds could lead to promising therapeutic agents for cancer treatment .

Case Study 2: Antiviral Activity

In another investigation focused on antiviral applications, a library of pyrimidine derivatives was screened for activity against HIV strains. Compounds derived from similar scaffolds showed EC₅₀ values below 10 nM against resistant viral strains, indicating strong antiviral potential that warrants further development into therapeutic options .

Mechanism of Action

The mechanism by which 4,6-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine exerts its effects depends on the specific application:

    Catalysis: Acts as a ligand, coordinating with metal centers to form active catalytic species.

    Biological Interactions: Forms stable complexes with biological molecules, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s uniqueness lies in its 4,6-dimethylpyrimidine core. Below is a comparative analysis with closely related analogs (Table 1):

Table 1: Structural and Property Comparison of Pyrimidine Boronate Esters
Compound Name Molecular Formula Molecular Weight Substituents (Pyrimidine Positions) CAS Number Key Properties/Applications
4,6-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (Target) C₁₂H₁₉BN₃O₂ 234.1 (base) 4,6-Me; 5-Boronate; 2-NH₂ 1430233-43-4* High steric hindrance; Suzuki coupling
4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine C₁₁H₁₈BN₃O₂ 235.09 4-Me; 5-Boronate; 2-NH₂ 944401-55-2 Lower lipophilicity; research use
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (Base structure) C₁₀H₁₆BN₃O₂ 221.07 5-Boronate; 2-NH₂ 944401-58-5† Minimal steric hindrance; versatile
N-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine C₁₂H₂₀BN₃O₂ 263.15 5-Boronate; 2-NH-Et 1218791-46-8 Enhanced stability; alkylated amine

*CAS for parent pyrimidine (boronate without NH₂: 1430233-43-4) ; †Similarity-based CAS from .

Key Differences and Implications

However, this hindrance may improve selectivity in complex syntheses. Methyl groups increase electron density at the pyrimidine ring, altering reactivity in electrophilic substitutions .

Lipophilicity and Solubility :

  • The 4,6-dimethyl derivative (logP ≈2.5‡) is more lipophilic than the 4-methyl (logP ≈2.1) or base structure (logP ≈1.8), impacting solubility in aqueous systems .

Reactivity in Suzuki-Miyaura Coupling :

  • Less hindered analogs (e.g., 5-(tetramethyl-dioxaborolan-2-yl)pyrimidin-2-amine) exhibit faster coupling rates due to easier transmetalation .
  • N-Alkylated derivatives (e.g., N-Ethyl variant) show reduced nucleophilicity at the amine, favoring boronate stability over side reactions .

Thermodynamic Stability :

  • Predicted pKa values vary: 2.69 (target) vs. 2.85 (4-methyl analog), indicating subtle electronic differences influencing protonation states .

Biological Activity

4,6-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS No. 1430233-43-4) is a pyrimidine derivative that has garnered attention due to its potential biological activities. The compound's structure incorporates a dioxaborolane moiety, which is known to enhance the pharmacological properties of various organic compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and safety profiles.

  • Molecular Formula : C12H19BN2O2
  • Molecular Weight : 234.10 g/mol
  • Physical Form : Crystalline powder
  • Solubility : Insoluble in water
  • Melting Point : 104°C to 109°C

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on key enzymes involved in various metabolic pathways. For instance, it has shown promise as a competitive inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in numerous cellular processes including metabolism and cell survival .
  • Antiviral Activity : Recent studies indicate that similar pyrimidine derivatives exhibit antiviral properties by inhibiting viral replication in infected cells. The potential for this compound to act against influenza viruses has been highlighted, showing significant reductions in viral load in animal models .
  • Anticancer Properties : Preliminary research suggests that the compound may exhibit cytotoxic effects against certain cancer cell lines. Notably, it has been reported to inhibit cell proliferation with IC50 values in the low micromolar range, demonstrating selective toxicity towards cancer cells while sparing normal cells .

Efficacy Studies

A table summarizing key findings from studies evaluating the biological activity of this compound is presented below:

Study ReferenceBiological ActivityIC50 ValueModel Used
GSK-3β Inhibition8 nMIn vitro
Antiviral Activity<100 nMInfluenza-infected mice
Cytotoxicity0.126 µMMDA-MB-231 TNBC cells

Safety and Toxicity Profile

Safety assessments have indicated that the compound exhibits a favorable toxicity profile:

  • Acute Toxicity : In vivo studies have shown no acute toxicity at doses up to 2000 mg/kg in animal models .
  • Off-target Effects : While primarily targeting GSK-3β, the compound also demonstrated some off-target activity against matrix metalloproteinases (MMPs), which may contribute to its anticancer efficacy .

Case Studies

  • Influenza Virus Study : A study evaluating the antiviral properties of pyrimidine derivatives revealed that the compound significantly reduced viral replication in lung tissues of infected mice. This study reported a more than two-log reduction in viral load after treatment with the compound at a dosage of 40 mg/kg daily for three days .
  • Cancer Cell Line Testing : In vitro assays conducted on the MDA-MB-231 triple-negative breast cancer cell line showed that treatment with the compound led to significant apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent in oncology .

Q & A

Basic: What synthetic strategies are most effective for introducing the tetramethyl-1,3,2-dioxaborolan-2-yl group into pyrimidine derivatives?

The tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group is typically introduced via Suzuki-Miyaura cross-coupling precursors. A standard protocol involves halogenation of the pyrimidine core (e.g., bromination at position 5) followed by Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (K₂CO₃) in THF or dioxane . For sterically hindered positions like 4,6-dimethylpyrimidine, microwave-assisted synthesis (120°C, 30 min) improves yields by enhancing reaction kinetics .

Advanced: How does steric hindrance from 4,6-dimethyl substitution impact the reactivity of the boronate group in cross-coupling reactions?

The 4,6-dimethyl groups create steric constraints that reduce the electrophilicity of the boronate moiety, necessitating optimized conditions. Computational studies (DFT calculations) suggest that the methyl groups increase the activation energy for transmetalation by ~5 kcal/mol compared to non-substituted analogs . Experimentally, higher catalyst loadings (5 mol% Pd) and polar aprotic solvents (DMF) improve coupling efficiency with aryl halides. Kinetic monitoring via <sup>11</sup>B NMR reveals slower boronate activation, requiring prolonged reaction times (24–48 h) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

  • <sup>1</sup>H NMR : The amine proton (NH₂) appears as a broad singlet near δ 5.5–6.0 ppm, while the methyl groups resonate as singlets at δ 2.1–2.3 ppm. The tetramethyl-dioxaborolan protons appear as a singlet at δ 1.3 ppm .
  • <sup>11</sup>B NMR : A sharp peak at ~30 ppm confirms the boronate ester .
  • IR : Stretching frequencies at ~3350 cm⁻¹ (N-H) and ~1350 cm⁻¹ (B-O) validate functional groups .

Advanced: How can computational methods predict the regioselectivity of further functionalization (e.g., electrophilic substitution)?

Density functional theory (DFT) simulations (B3LYP/6-31G*) identify electron density distributions. The boronate group directs electrophiles to the para position (C2) due to its electron-withdrawing effect, while methyl groups at C4 and C6 deactivate the meta positions. Fukui indices (ƒ⁻) calculated for the pyrimidine ring predict reactivity: C2 > C5 > C4/C6 . Experimental validation via bromination (NBS in DCM) confirms preferential substitution at C2 (yield: 72%) .

Basic: What are the stability considerations for storing this boronate-containing compound?

The compound is hygroscopic and prone to protodeboronation under acidic or aqueous conditions. Storage under inert atmosphere (Ar/N₂) at –20°C in anhydrous THF or DCM is recommended. Degradation kinetics (monitored by HPLC) show <5% decomposition over 6 months when stored with molecular sieves (3Å) .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of boronate group transfer in catalytic cycles?

Deuterium labeling at the methyl groups (CD₃) and <sup>10</sup>B/<sup>11</sup>B isotopic substitution reveal transition-state geometry. KIE studies (kH/kD ≈ 1.8) indicate rate-determining B-O bond cleavage during transmetalation. <sup>11</sup>B NMR linewidth analysis further shows faster ligand exchange in <sup>10</sup>B analogs due to reduced quadrupolar relaxation .

Basic: What chromatographic methods resolve this compound from byproducts like dehalogenated intermediates?

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN with 0.1% TFA) achieves baseline separation (retention time: 8.2 min). For preparative purification, flash chromatography (SiO₂, hexane/EtOAc gradient 0–50%) removes pinacol and Pd residues. TLC (Rf = 0.4 in 3:1 hexane/EtOAc) provides rapid monitoring .

Advanced: What strategies mitigate competing side reactions (e.g., homocoupling) during cross-coupling?

Homocoupling (Gilman reaction) is suppressed by:

  • Strict exclusion of O₂ (Schlenk techniques).
  • Addition of Ph₃P (1 equiv) to stabilize Pd(0).
  • Use of aryl iodides (vs. bromides) to accelerate oxidative addition.
    GC-MS analysis of reaction mixtures identifies diaryl byproducts (m/z = [M–Bpin]+), which are minimized at Pd:substrate ratios of 1:100 .

Basic: How is the compound’s purity validated for biological assays?

  • HPLC-UV/HRMS : Purity >95% confirmed by area-under-curve (AUC) at 254 nm; HRMS (ESI+) matches [M+H]<sup>+</sup> = 291.1784 (calculated: 291.1782) .
  • Elemental analysis : C, H, N, B percentages must align with theoretical values (±0.3%) .

Advanced: What in silico tools predict the compound’s potential as a kinase inhibitor scaffold?

Molecular docking (AutoDock Vina) against ATP-binding pockets (e.g., EGFR kinase) identifies favorable binding (ΔG ≈ –9.2 kcal/mol) via H-bonds between the pyrimidine amine and Met793. MD simulations (100 ns) show stable binding with RMSD <2.0 Å. Pharmacophore models highlight the boronate’s role in mimicking phosphate groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.